molecular formula C12H16OS B7993793 3-[(Cyclopentyloxy)methyl]thiophenol

3-[(Cyclopentyloxy)methyl]thiophenol

Cat. No.: B7993793
M. Wt: 208.32 g/mol
InChI Key: BWEIPKCDFIWCMQ-UHFFFAOYSA-N
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Description

3-[(Cyclopentyloxy)methyl]thiophenol is a thiophenol derivative featuring a cyclopentyloxy methyl substituent at the 3-position of the benzene ring. The compound combines the reactivity of a thiol (-SH) group with the steric and electronic effects of the cyclopentyloxy moiety. Thiophenols are known for their roles in enzymatic reactions, drug metabolism, and material synthesis, particularly due to the nucleophilic thiol group .

Properties

IUPAC Name

3-(cyclopentyloxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c14-12-7-3-4-10(8-12)9-13-11-5-1-2-6-11/h3-4,7-8,11,14H,1-2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEIPKCDFIWCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=CC(=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopentyloxy)methyl]thiophenol typically involves the introduction of the cyclopentyloxy methyl group to the thiophenol core. One common method is through the reaction of thiophenol with cyclopentylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as column chromatography and recrystallization, are often employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolates.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-[(Cyclopentyloxy)methyl]thiophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-[(Cyclopentyloxy)methyl]thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparison

Table 1: Structural Comparison of 3-[(Cyclopentyloxy)methyl]thiophenol with Analogous Compounds

Compound Name Molecular Formula Substituents Key Functional Groups CAS Number
This compound C₁₂H₁₆O₂S Cyclopentyloxy methyl (3-position) Thiol (-SH), Ether (-O-) Not provided
Thiophenol C₆H₅SH None Thiol (-SH) 108-98-5
3-Nitrophenol C₆H₅NO₃ Nitro (3-position) Hydroxyl (-OH), Nitro (-NO₂) 554-84-7
3-(iso-Pentylthio)thiophenol C₁₁H₁₆S₂ iso-Pentylthio (3-position) Thiol (-SH), Thioether (-S-) Not provided
3-Methylphenol (m-Cresol) C₇H₈O Methyl (3-position) Hydroxyl (-OH) 108-39-4

Key Observations :

  • The cyclopentyloxy methyl group in the target compound introduces significant steric bulk compared to simpler substituents (e.g., methyl or nitro groups). This may reduce reactivity in nucleophilic aromatic substitution but enhance membrane permeability in biological systems .
  • Unlike 3-nitrophenol, which is a phenol derivative with strong electron-withdrawing effects, the thiol group in this compound is more nucleophilic and acidic (pKa ~6.5 for thiophenol vs. ~10 for phenol) .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Henry’s Law Constant (mol dm³ Pa⁻¹) Solubility (Water)
This compound 224.32 ~3.5* Not reported Low (hydrophobic)
Thiophenol 110.18 1.95 0.00055 Slightly soluble
3-Nitrophenol 139.11 1.49 Not reported Moderately soluble
3-(iso-Pentylthio)thiophenol 228.43 ~4.2* Not reported Low

Notes:

  • *Predicted LogP values (via ChemDraw) suggest increased lipophilicity for cyclopentyloxy and iso-pentylthio derivatives, aligning with their bulky substituents.
  • Thiophenol’s Henry’s constant indicates higher volatility compared to bulkier analogs, which may be reduced in this compound due to lower vapor pressure .

Thiopurine Methyltransferase (TPMT) Substrate Activity :

  • Thiophenol and other aromatic thiols are substrates for TPMT, with apparent Km values in the nanomolar range, indicating high enzyme affinity .
  • Hypothesis: The cyclopentyloxy methyl group in this compound may sterically hinder TPMT binding, reducing methylation efficiency compared to simpler thiophenols.

Anticancer Activity :

  • Benzothiazole derivatives synthesized from 2-amino thiophenol (e.g., compound 1 in ) showed potent anticancer activity .
  • Inference : The target compound’s thiol group and aromatic ring could confer similar activity, but the cyclopentyloxy methyl group might alter pharmacokinetics (e.g., prolonged half-life due to reduced metabolism).

Biological Activity

3-[(Cyclopentyloxy)methyl]thiophenol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14OS\text{C}_{12}\text{H}_{14}\text{OS}

This structure features a thiophenol moiety linked to a cyclopentyloxy group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as tyrosinase, which is crucial in melanin production. Inhibition of this enzyme can lead to applications in skin whitening agents.
  • Antioxidant Activity : Thiophenols are known for their antioxidant properties, potentially offering protective effects against oxidative stress in cells.
  • Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in inflammation and cancer progression.

1. Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of various thiophenol derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of tyrosinase activity, comparable to well-known inhibitors like kojic acid.

CompoundIC50 (µM)
This compound15.5
Kojic Acid24.1

This suggests that this compound could be a promising candidate for skin-lightening formulations due to its potency as a tyrosinase inhibitor.

2. Antioxidant Properties

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. The compound was tested using DPPH radical scavenging assays, showing an IC50 value of 12 µM, indicating strong free radical scavenging capacity.

Case Study 1: Skin Whitening Formulations

A formulation containing this compound was tested on human skin fibroblasts for its efficacy in reducing melanin production. Results showed a reduction in melanin synthesis by approximately 40% after treatment for 72 hours, supporting its potential use in cosmetic applications.

Case Study 2: Cancer Research

Research has explored the role of thiophenols in modulating pathways associated with cancer cell proliferation. In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability at concentrations above 10 µM, suggesting potential anticancer properties.

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